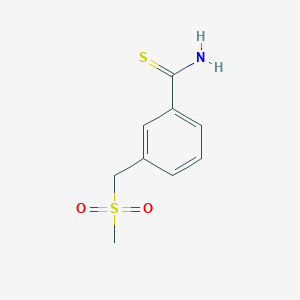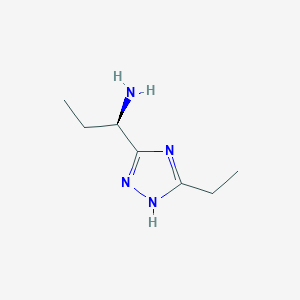
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of (1-Isopropyl-1h-pyrazol-3-yl)methanesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonic acid+Thionyl chloride→(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid Derivatives: Result from oxidation reactions.
Sulfonyl Hydride: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Acts as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Biological Studies: Employed in the modification of biomolecules to study their functions and interactions.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the substitution of the chloride atom. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1h-pyrazol-3-yl)methanesulfonyl chloride
- (1-Ethyl-1h-pyrazol-3-yl)methanesulfonyl chloride
- (1-Propyl-1h-pyrazol-3-yl)methanesulfonyl chloride
Uniqueness
(1-Isopropyl-1h-pyrazol-3-yl)methanesulfonyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties. This can lead to differences in reaction rates and selectivity compared to similar compounds with different alkyl groups.
Eigenschaften
Molekularformel |
C7H11ClN2O2S |
|---|---|
Molekulargewicht |
222.69 g/mol |
IUPAC-Name |
(1-propan-2-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)10-4-3-7(9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
ZXRNRPJEXUFZDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC(=N1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






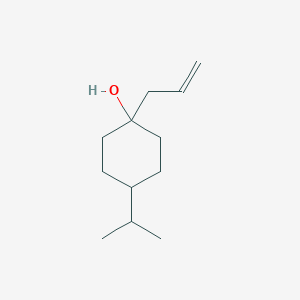
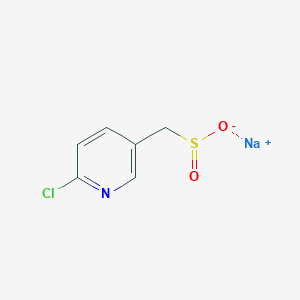


![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindole-3,3'-azetidine]-7-carboxylic acid](/img/structure/B13226649.png)
![1-{[1-(Bromomethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B13226658.png)
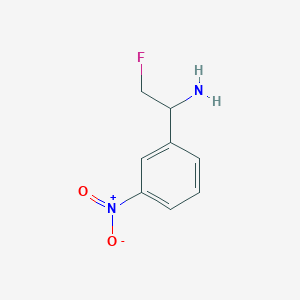
![1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13226666.png)
